Ethyl 4-(2-aminoethyl)benzoate CAS number and molecular structure
Ethyl 4-(2-aminoethyl)benzoate CAS number and molecular structure
An In-Depth Technical Guide to Ethyl 4-(2-aminoethyl)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl 4-(2-aminoethyl)benzoate, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of extensive experimental data for this specific molecule, this document synthesizes confirmed structural information with data from closely related analogs to offer a robust resource for professionals in the field.
Core Identification and Molecular Structure
Ethyl 4-(2-aminoethyl)benzoate is a derivative of benzoic acid, featuring both an ethyl ester and an aminoethyl group. This unique combination of functional groups makes it a valuable building block in organic synthesis and a compound of interest for applications in medicinal chemistry.
Chemical Identifiers:
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CAS Number: 77266-69-4[1]
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Molecular Formula: C₁₁H₁₅NO₂[1]
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IUPAC Name: ethyl 4-(2-aminoethyl)benzoate[1]
Synonyms:
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ethyl p-aminoethylbenzoate[1]
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2-(4-carboethoxyphenyl)ethylamine[1]
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ethyl 4-(2-amino-ethyl)-benzoate[1]
Molecular Structure:
The molecular structure of Ethyl 4-(2-aminoethyl)benzoate consists of a central benzene ring substituted at the 1 and 4 positions. An ethyl ester group (-COOCH₂CH₃) is attached at the first position, and an aminoethyl group (-CH₂CH₂NH₂) is at the fourth position.
Caption: 2D Molecular Structure of Ethyl 4-(2-aminoethyl)benzoate.
Physicochemical Properties
Detailed experimental physicochemical data for Ethyl 4-(2-aminoethyl)benzoate is not widely available in the literature. The following table includes computed properties from reliable chemical databases. For context, experimental data for the closely related and well-documented compound, Ethyl 4-aminobenzoate (Benzocaine, CAS: 94-09-7), is also provided. It is crucial to note that while structurally similar, the presence of the ethyl group in the side chain of the target compound will influence its properties.
| Property | Ethyl 4-(2-aminoethyl)benzoate (Computed) | Ethyl 4-aminobenzoate (Experimental) |
| Molecular Weight | 193.24 g/mol [1] | 165.19 g/mol [2] |
| Melting Point | Data not available | 89-92 °C[2] |
| Boiling Point | Data not available | 310 °C[2] |
| XLogP3 | 1.8 | 1.9 |
| Hydrogen Bond Donor Count | 1 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 |
| Rotatable Bond Count | 5 | 3 |
| Exact Mass | 193.110278721 Da[1] | 165.078979 Da |
| Appearance | Data not available | White to almost white powder/crystal[2] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of Ethyl 4-(2-aminoethyl)benzoate is not readily found in widely published literature, its synthesis can be logically derived from standard organic chemistry reactions. A plausible and common synthetic route would involve the esterification of the corresponding carboxylic acid, 4-(2-aminoethyl)benzoic acid.
Conceptual Synthesis Pathway:
Caption: Conceptual Fischer Esterification route to Ethyl 4-(2-aminoethyl)benzoate.
General Experimental Protocol (Hypothetical):
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Dissolution: 4-(2-aminoethyl)benzoic acid is dissolved in an excess of absolute ethanol. The excess ethanol serves as both the reactant and the solvent, driving the equilibrium towards the product.
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Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, is carefully added to the solution.
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Reaction: The mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The excess ethanol is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine.
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Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated. The crude product can be further purified by column chromatography or recrystallization to yield pure Ethyl 4-(2-aminoethyl)benzoate.
It is important to note that the primary amino group may require protection prior to esterification to prevent side reactions, followed by a deprotection step.
Applications in Research and Drug Development
While specific biological activities of Ethyl 4-(2-aminoethyl)benzoate are not extensively documented, its structural motifs are present in a variety of biologically active compounds. Its utility in drug development is primarily as a versatile intermediate and building block.
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Scaffold for Lead Generation: The molecule provides a phenyl ring with two modifiable handles: the amino group and the ester. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and reductive amination to introduce a wide range of functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to amides, offering further points for molecular elaboration.
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Intermediate in Pharmaceutical Synthesis: Similar structures are key components in the synthesis of various therapeutic agents. For instance, the related compound, methyl 4-(2-amino-ethyl)benzoate hydrochloride, is noted as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, as well as in the development of analgesics and anti-inflammatory agents.[3]
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Bioisosteric Replacement: The ethyl ester group can be explored as a bioisostere for other functional groups in known pharmacophores to modulate properties such as solubility, metabolic stability, and cell permeability.
Derivatives of the parent compound, 4-(2-aminoethyl)benzoic acid, have been investigated for various biological activities, including antistaphylococcal properties.[4]
Safety and Handling
As specific safety data for Ethyl 4-(2-aminoethyl)benzoate is limited, it is prudent to handle this compound with the care afforded to other potentially hazardous research chemicals. The safety information for the closely related compound, Ethyl 4-aminobenzoate, can serve as a preliminary guide, with the understanding that the toxicological properties may differ.
General Precautions:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention and consult the available Safety Data Sheet (SDS) for the most accurate and detailed information.
Conclusion
Ethyl 4-(2-aminoethyl)benzoate is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data is currently sparse in publicly available literature, its structural features suggest a high degree of utility for the synthesis of diverse molecular libraries and as an intermediate for more complex target molecules. Further research into the synthesis, properties, and biological activities of this compound is warranted to fully explore its potential in drug discovery and development.
References
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Adams, R., & Cohen, F. L. (n.d.). ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. Retrieved from [Link]
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Gassman, P. G., & Gruetzmacher, G. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses Procedure. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12945884, Ethyl 4-(2-aminoethyl)benzoate. Retrieved from [Link]
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ResearchGate. (2025, August 6). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Retrieved from [Link]
